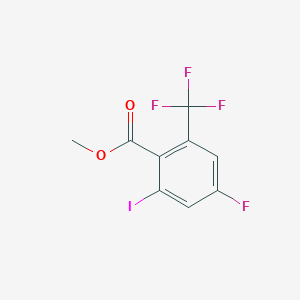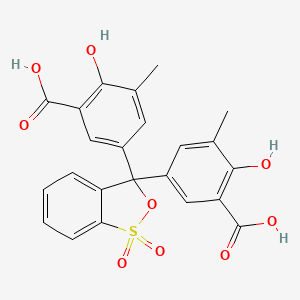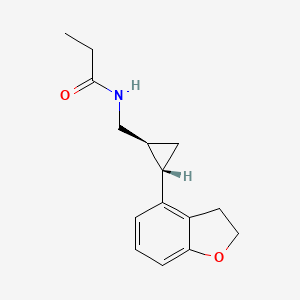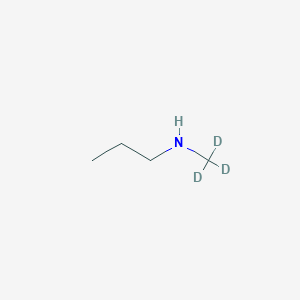
N-(Methyl-d3)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Methyl-d3)-1-propanamine is a deuterated amine compound, where the hydrogen atoms in the methyl group are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be utilized in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(Methyl-d3)-1-propanamine can be synthesized through several methods. One common approach involves the reaction of nitromethane with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3. This intermediate is then reduced in an inert solvent to produce methyl-d3-amine . Another method involves the reaction of N-(1,1,1-trideuteriomethyl)phthalimide with acids to form salts of methyl-d3-amine .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Methyl-d3)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce simpler amine derivatives.
Applications De Recherche Scientifique
N-(Methyl-d3)-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a deuterated reagent in various chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace biochemical pathways involving amines.
Industry: this compound is used in the production of specialty chemicals and materials with unique isotopic properties.
Mécanisme D'action
The mechanism of action of N-(Methyl-d3)-1-propanamine involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of biochemical reactions due to the kinetic isotope effect, leading to altered metabolic pathways and improved stability of deuterated drugs .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N-(Methyl-d3)-1-propanamine include:
Methyl-d3-amine: A simpler deuterated amine with similar isotopic properties.
N-(Methyl-d3)-2-propanamine: A structural isomer with different chemical and physical properties.
Uniqueness
This compound is unique due to its specific isotopic composition and the position of the deuterium atoms. This uniqueness makes it valuable in studies requiring precise isotopic labeling and in the synthesis of deuterated drugs with enhanced properties.
Propriétés
Formule moléculaire |
C4H11N |
|---|---|
Poids moléculaire |
76.16 g/mol |
Nom IUPAC |
N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3/i2D3 |
Clé InChI |
GVWISOJSERXQBM-BMSJAHLVSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NCCC |
SMILES canonique |
CCCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-7-fluoro-1H-benzo[D][1,2,3]triazole](/img/structure/B15291668.png)
![(2R,3R,4R,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B15291674.png)
![7-(9H-fluoren-9-ylmethoxycarbonylamino)-4-hydroxy-3-[(4-methoxyphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B15291678.png)
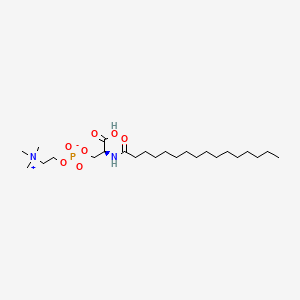
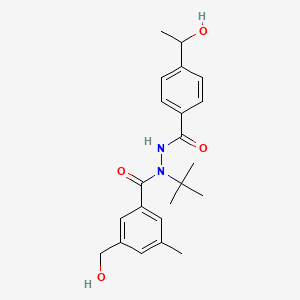
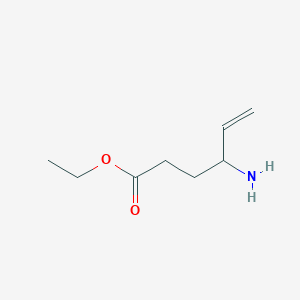
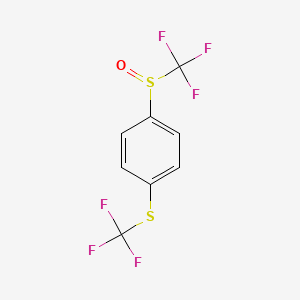
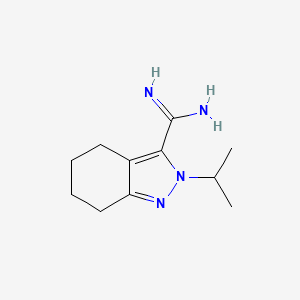
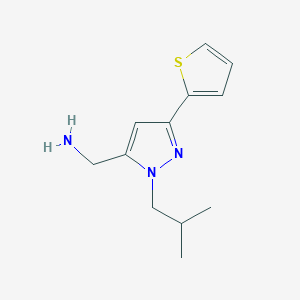
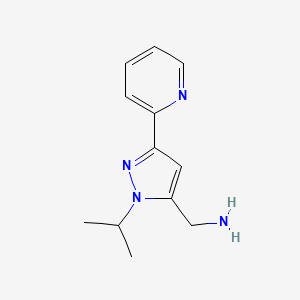
![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B15291734.png)
